An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-indole-6-carbaldehyde
An In-depth Technical Guide on the Chemical Properties of 1-methyl-1H-indole-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available chemical and physical properties of 1-methyl-1H-indole-6-carbaldehyde. It is important to note that while extensive searches have been conducted, specific experimental data for this particular isomer, especially concerning its biological activity, is limited in publicly accessible scientific literature. The experimental protocols and pathway diagrams provided are based on general methodologies for related compounds and should be considered illustrative.
Core Chemical Properties
1-methyl-1H-indole-6-carbaldehyde is a substituted indole derivative. The core structure consists of a bicyclic system with a fused benzene and pyrrole ring, with a methyl group at the 1-position (N1) of the indole ring and a carbaldehyde (formyl) group at the 6-position.
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Source/Notes |
| Molecular Formula | C₁₀H₉NO | - |
| Molecular Weight | 159.19 g/mol | - |
| CAS Number | 21005-45-8 | - |
| Appearance | Solid | Assumed based on related compounds |
| Melting Point | 79-81 °C | Experimental data |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| pKa | Data not available | - |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a singlet for the N-methyl protons (typically around 3.5-4.0 ppm). The coupling patterns of the aromatic protons would be indicative of the substitution pattern on the benzene ring.
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¹³C NMR: The carbon NMR spectrum would show resonances for the carbonyl carbon of the aldehyde group (typically in the range of 180-190 ppm), carbons of the indole ring, and the N-methyl carbon.
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IR Spectroscopy: The infrared spectrum would be expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 1-methyl-1H-indole-6-carbaldehyde is not available in the searched literature. However, its synthesis would likely follow a two-step procedure: N-methylation of indole-6-carbaldehyde or formylation of 1-methyl-1H-indole. A general procedure for the formylation of an N-methylated indole, such as the Vilsmeier-Haack reaction, is provided below as a representative example.
General Protocol for Vilsmeier-Haack Formylation of 1-methyl-1H-indole:
Materials:
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1-methyl-1H-indole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF)
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Sodium hydroxide (NaOH) solution
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Dichloromethane (CH₂Cl₂)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexane and Ethyl acetate for elution
Procedure:
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Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool DMF to 0 °C. Slowly add phosphorus oxychloride dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
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Formylation Reaction: Dissolve 1-methyl-1H-indole in DMF in a separate flask. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Pour the reaction mixture into a beaker containing crushed ice and a solution of sodium hydroxide. Stir until the ice has melted and the mixture is basic.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Combine the organic layers.
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Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the purified 1-methyl-1H-indole-carbaldehyde. The primary product of this reaction is typically the 3-formyl isomer. Selective synthesis of the 6-formyl isomer would require a different strategy, potentially starting from a pre-functionalized indole.
Caption: Generalized workflow for the synthesis and purification of an indole-carbaldehyde.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or the signaling pathways in which 1-methyl-1H-indole-6-carbaldehyde may be involved. Indole derivatives, as a broad class of compounds, are known to exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. The specific biological function of this particular isomer remains an area for future research.
To illustrate the potential type of signaling pathway that indole derivatives can modulate, a hypothetical pathway is presented below. This diagram is for demonstrative purposes only and does not represent actual data for 1-methyl-1H-indole-6-carbaldehyde.
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition by an indole derivative.
Conclusion and Future Directions
1-methyl-1H-indole-6-carbaldehyde is a chemical compound for which basic identifying information is available. However, a significant gap exists in the scientific literature regarding its detailed physicochemical properties, a specific and optimized synthesis protocol, and, most notably, its biological activity. The provided melting point is a valuable piece of experimental data, but further characterization is necessary for a complete profile.
For researchers and drug development professionals, this compound represents an under-explored area. Future research should focus on:
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Comprehensive Physicochemical Characterization: Determination of boiling point, solubility in various solvents, and pKa.
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Optimized Synthesis: Development and publication of a detailed and high-yielding synthetic protocol for the 6-carbaldehyde isomer.
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Spectroscopic Analysis: Full characterization using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
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Biological Screening: A broad screening of its biological activity is warranted to identify potential therapeutic applications. This could include cytotoxicity assays against cancer cell lines, antimicrobial assays, and enzyme inhibition studies.
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Structure-Activity Relationship (SAR) Studies: Should biological activity be identified, SAR studies on derivatives of 1-methyl-1H-indole-6-carbaldehyde could lead to the development of more potent and selective compounds.
The indole scaffold continues to be a privileged structure in medicinal chemistry, and the exploration of less-studied isomers like 1-methyl-1H-indole-6-carbaldehyde may uncover novel therapeutic agents.
